

# Comparison of NVP-ADW742 with Bcr-Abl Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Nvp-adw742

CAS No.: 475488-23-4

Cat. No.: S548342

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The table below summarizes the key data, showing that **NVP-ADW742**'s activity against Bcr-Abl is negligible compared to its primary target and to dedicated Bcr-Abl inhibitors.

Inhibitor Name	Primary Target (IC <sub>50</sub> )	Bcr-Abl Inhibition (IC <sub>50</sub> )	Key Selectivity Notes
<b>NVP-ADW742</b>	IGF-1R (0.17 μM) [1] [2] [3]	>5 μM [2] [4] [3]	>16-fold more selective for IGF-1R over InsR; minimal activity on Bcr-Abl, c-Kit, HER2, PDGFR, VEGFR-2 [1] [2] [4].
<b>Imatinib</b>	Bcr-Abl (≈0.1-0.15 μM) [5]	≈0.1-0.15 μM [5]	Also inhibits PDGFR and c-Kit with similar potency [5].
<b>Nilotinib</b>	Bcr-Abl	N/A (from search results)	Second-generation inhibitor; effective against many imatinib-resistant Bcr-Abl mutants, except T315I [5].
<b>Ponatinib</b>	Bcr-Abl	N/A (from search results)	Third-generation inhibitor; effective against the T315I "gatekeeper" mutation [5].

> **Note:** IC<sub>50</sub> is the half-maximal inhibitory concentration, a measure of a compound's potency. A lower value indicates greater potency. The data clearly shows that **NVP-ADW742**'s effect on Bcr-Abl is over 29

times weaker than its effect on IGF-1R and vastly weaker than dedicated Bcr-Abl inhibitors.

## Experimental Evidence and Protocols

The conclusion that **NVP-ADW742** has little activity against Bcr-Abl is supported by specific experimental data:

- **Cellular Kinase Assays:** Studies using "Capture ELISAs" to assess kinase autophosphorylation have determined that the  $IC_{50}$  of **NVP-ADW742** for Bcr-Abl p210 is **greater than 5  $\mu$ M** [2] [4] [3]. This means very high concentrations of the drug are needed to achieve minimal inhibition, confirming its weak activity.
- **Comparison with Established Inhibitors:** The primary role of Bcr-Abl inhibitors is to target the BCR-ABL1 fusion protein, a key driver of Chronic Myelogenous Leukemia (CML) [5]. Inhibitors like imatinib, nilotinib, and ponatinib are designed specifically for this purpose and show potent activity in the nanomolar (nM) range [5]. In contrast, **NVP-ADW742**'s activity is in the micromolar ( $\mu$ M) range, making it unsuitable for Bcr-Abl inhibition.

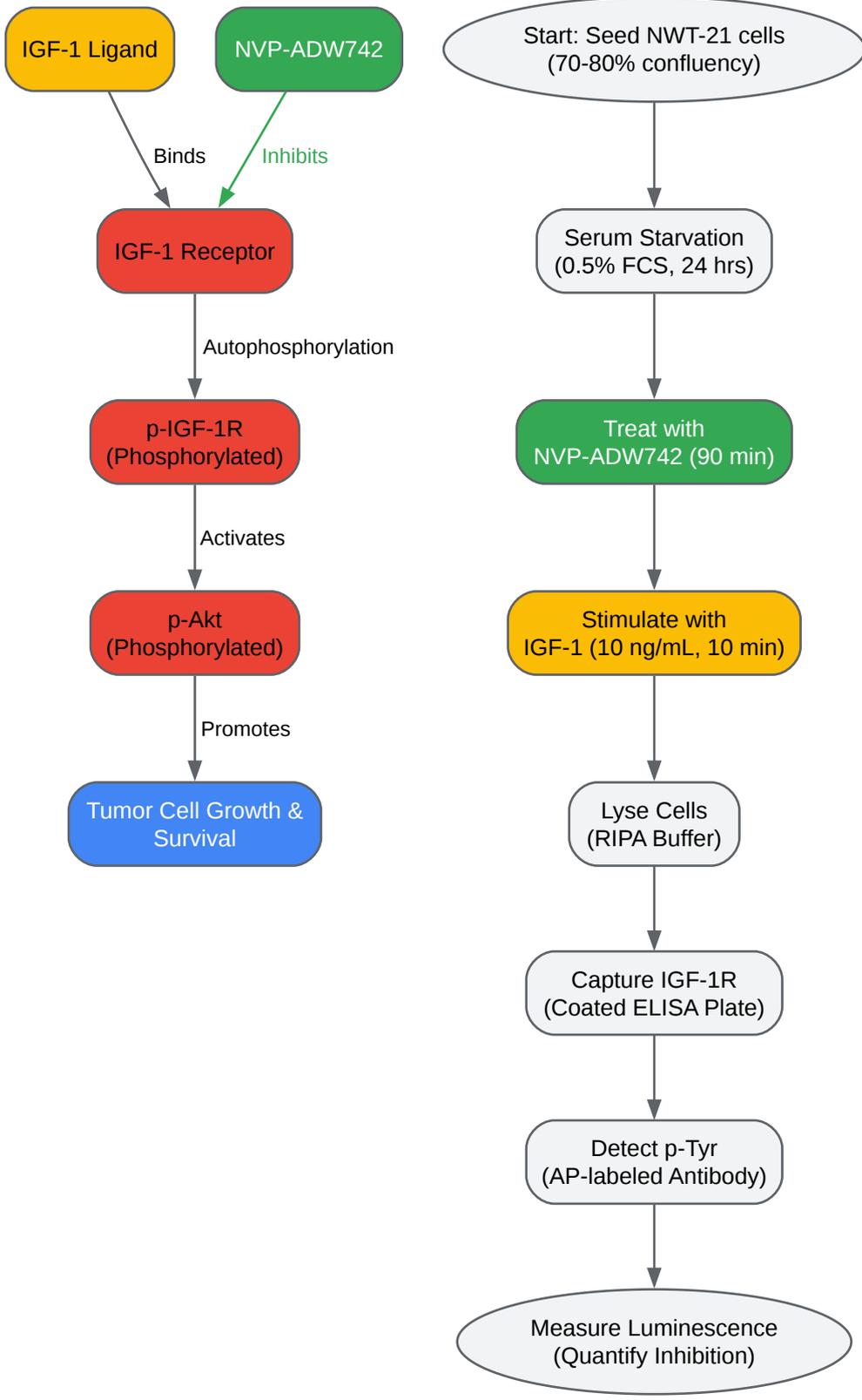
## Primary Mechanism of Action of NVP-ADW742

**NVP-ADW742** is functionally characterized as a **selective Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase inhibitor** [6] [2] [3].

- Its main mechanism involves blocking IGF-1R autophosphorylation and downstream signaling (e.g., Akt phosphorylation), leading to antiproliferative and pro-apoptotic effects in various tumor cells [2] [3].
- It demonstrates significant **in vivo** antitumor activity in models of multiple myeloma, both as a monotherapy and in combination with cytotoxic chemotherapy [6] [2] [4].

The following diagram illustrates the specific signaling pathway targeted by **NVP-ADW742** and the experimental workflow for validating its activity:

## NVP-ADW742 Signaling Pathway & Assay



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## References

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To cite this document: Smolecule. [Comparison of NVP-ADW742 with Bcr-Abl Inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548342#nvp-adw742-bcr-abl-inhibition-comparison>]

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